molecular formula C16H16FN3O3S B5771686 N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide

N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B5771686
M. Wt: 349.4 g/mol
InChI Key: ZKJQJBAKXDXXMZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide, also known as FMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMH is a hydrazinecarbothioamide derivative that possesses unique structural and chemical properties, making it an ideal candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a critical role in cancer cell survival.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide. One of the most promising areas of research is the development of novel anti-cancer drugs based on the structure of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide and its potential applications in the treatment of various diseases, including inflammatory and oxidative stress-related diseases.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide involves the reaction of 2-methoxyphenol with acetyl chloride to form 2-acetoxyphenyl methyl ether. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The final step involves the reaction of the thiosemicarbazone with 3-fluorobenzaldehyde to form N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of novel anti-cancer drugs.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-22-13-7-2-3-8-14(13)23-10-15(21)19-20-16(24)18-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJQJBAKXDXXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NNC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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